molecular formula C15H15BrN2 B1292164 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline CAS No. 1016853-07-8

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline

Cat. No. B1292164
CAS RN: 1016853-07-8
M. Wt: 303.2 g/mol
InChI Key: CKXADHMXUGFFCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline is a chemical compound with the molecular formula C15H15BrN2 . It contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .


Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline, such as imidazole derivatives, has been reported in the literature . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline includes 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable synthon in pharmaceutical chemistry due to its structural similarity to bioactive heterocycles. It can serve as a precursor for the synthesis of potential therapeutic agents. For instance, derivatives of imidazole, which share a similar heterocyclic structure, have been used in drugs with antibacterial, antitumor, and anti-inflammatory properties .

Future Directions

The future directions for research on 5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Given the broad range of biological activities exhibited by related compounds, there may also be potential for the development of new drugs based on these structures .

Mechanism of Action

properties

IUPAC Name

5-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c16-13-5-6-15(14(17)9-13)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXADHMXUGFFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline

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